molecular formula C9H9N3O2S2 B13866589 N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide

N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide

Cat. No.: B13866589
M. Wt: 255.3 g/mol
InChI Key: KWHVQOQTMYHADU-UHFFFAOYSA-N
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Description

N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines a pyridine ring with a thiophene ring through a sulfonamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles, often under basic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The thiophene and pyridine rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex . These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)thiophene-2-sulfonamide
  • N-(3-aminopyridin-2-yl)benzene-2-sulfonamide
  • N-(3-aminopyridin-2-yl)furan-2-sulfonamide

Uniqueness

N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H9N3O2S2/c10-7-3-1-5-11-9(7)12-16(13,14)8-4-2-6-15-8/h1-6H,10H2,(H,11,12)

InChI Key

KWHVQOQTMYHADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NS(=O)(=O)C2=CC=CS2)N

Origin of Product

United States

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